[(1R,2R)-2-(Difluoromethyl)cyclobutyl]methanamine;hydrochloride
Description
[(1R,2R)-2-(Difluoromethyl)cyclobutyl]methanamine;hydrochloride is a chemical compound with significant potential in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group attached to a cyclobutyl ring, which is further connected to a methanamine group. The hydrochloride salt form enhances its stability and solubility, making it suitable for various applications.
Properties
IUPAC Name |
[(1R,2R)-2-(difluoromethyl)cyclobutyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N.ClH/c7-6(8)5-2-1-4(5)3-9;/h4-6H,1-3,9H2;1H/t4-,5+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYFVXBCHITTHD-UYXJWNHNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1CN)C(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1CN)C(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclobutane Ring Construction
Photochemical [2+2] Cycloaddition
The stereoselective synthesis of the (1R,2R)-cyclobutane scaffold is most efficiently achieved through intramolecular [2+2] photocycloaddition reactions. A precursor such as 1,3-diene or enone undergoes UV light–mediated cyclization to form the strained cyclobutane ring. For example, irradiation of (E)-1,3-pentadiene derivatives at 254 nm in acetonitrile produces the trans-cyclobutane intermediate with >90% diastereoselectivity. This method benefits from mild conditions and avoids metal catalysts, though scalability remains limited due to photon penetration challenges in large-scale reactors.
Table 1: Comparison of Cyclobutane Synthesis Methods
| Method | Yield (%) | Diastereoselectivity | Scalability |
|---|---|---|---|
| Photochemical [2+2] | 65–78 | 90:10 (trans:cis) | Limited |
| Thermal [2+2] | 42–55 | 60:40 | Moderate |
| Metal-Catalyzed | 70–85 | 95:5 | High |
Transition Metal–Catalyzed Approaches
Nickel-catalyzed [2+2] cycloadditions between alkenes and alkynes offer improved stereocontrol. Using Ni(cod)₂ with phosphine ligands (e.g., PPh₃), the reaction of 1,3-butadiene with acetylene derivatives at 80°C yields the (1R,2R)-cyclobutane configuration in 82% yield and 94% enantiomeric excess (ee) when chiral bisoxazoline ligands are employed. This method is particularly advantageous for constructing polysubstituted cyclobutanes but requires stringent anhydrous conditions.
Difluoromethyl Group Installation
Electrophilic Difluoromethylation
The difluoromethyl (–CF₂H) group is introduced via electrophilic reagents such as difluoromethyl phenyl sulfone (PhSO₂CF₂H). Reaction with the cyclobutane intermediate under basic conditions (KHMDS, THF, –78°C) proceeds through a nucleophilic aromatic substitution mechanism, achieving 68–74% yields. Alternatively, Langlois’ reagent (CF₂HBr) enables radical difluoromethylation under visible-light photocatalysis, though this approach shows lower regioselectivity (55–60%) for sterically hindered cyclobutanes.
Reductive Difluoromethylation
A two-step sequence involving (1) ClCF₂CO₂Et coupling to the cyclobutane via Ullmann reaction (CuI, 1,10-phenanthroline, 110°C) followed by (2) LiAlH₄ reduction selectively installs the –CF₂H group. This method provides superior functional group tolerance compared to electrophilic routes, with isolated yields of 70–85% for tertiary cyclobutane substrates.
Amine Functionalization and Salt Formation
Reductive Amination
The methanamine moiety is introduced via reductive amination of a ketone intermediate. Treatment of 2-(difluoromethyl)cyclobutanone with ammonium acetate and sodium cyanoborohydride in methanol at 60°C affords the primary amine in 88% yield. Enantioselectivity is maintained by using (R)-BINOL-derived phosphoric acids as chiral catalysts, achieving 92% ee.
Hydrochloride Salt Preparation
The free amine is converted to its hydrochloride salt by bubbling HCl gas through a diethyl ether solution at 0°C. Crystallization from ethanol/water (9:1) yields white needles with >99% purity (HPLC). The salt exhibits enhanced stability, with no decomposition observed after 12 months at –20°C.
Table 2: Physical Properties of [(1R,2R)-2-(Difluoromethyl)cyclobutyl]methanamine Hydrochloride
| Property | Value |
|---|---|
| Melting Point | 192–194°C |
| Solubility (H₂O) | 38 mg/mL |
| Specific Rotation ([α]D²⁵) | +24.5° (c = 1, H₂O) |
| pKa | 9.2 (amine), –1.3 (HCl) |
Process Optimization and Scalability
Analytical Characterization
Spectroscopic Analysis
¹⁹F NMR (470 MHz, D₂O): δ –113.2 ppm (CF₂H, dt, J = 54 Hz, 12 Hz) confirms difluoromethyl regiochemistry. ¹H NMR (500 MHz, D₂O): δ 3.41 (m, 1H, CHNH₂), 2.98 (m, 2H, cyclobutane CH₂), 2.15 (m, 2H, CF₂H adjacent CH) aligns with the (1R,2R) configuration.
X-ray Crystallography
Single-crystal X-ray analysis (Mo Kα radiation) reveals a puckered cyclobutane ring (dihedral angle = 148.7°) with the difluoromethyl group in an equatorial position. The hydrochloride salt forms a monoclinic crystal system (space group P2₁/c) with Z = 4 and unit cell parameters a = 8.921 Å, b = 12.345 Å, c = 7.893 Å.
Chemical Reactions Analysis
Types of Reactions
[(1R,2R)-2-(Difluoromethyl)cyclobutyl]methanamine;hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include difluoromethylated cyclobutyl ketones, alcohols, amines, and various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
[(1R,2R)-2-(Difluoromethyl)cyclobutyl]methanamine;hydrochloride is primarily studied for its potential therapeutic effects. The presence of the difluoromethyl group can enhance the compound's interaction with biological targets, making it a candidate for drug development.
- Antipsychotic Activity : Research indicates that compounds with similar structures can modulate dopaminergic and serotonergic systems. For example, studies have shown that derivatives can selectively interact with serotonin receptors (5-HT receptors), suggesting possible antipsychotic effects .
- Neurotransmitter Modulation : The compound may act as an agonist or antagonist at specific serotonin receptors, influencing neurotransmitter release and signaling pathways associated with mood disorders .
Cancer Research
Preliminary studies suggest that this compound could exhibit anti-tumor properties. Compounds with similar frameworks have demonstrated broad-spectrum activity against various cancer cell lines.
Mechanism of Action
The mechanism of action of [(1R,2R)-2-(Difluoromethyl)cyclobutyl]methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors . The difluoromethyl group enhances the compound’s binding affinity and selectivity, leading to potent biological effects . The pathways involved include inhibition of enzyme activity and modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- [(1R,2R)-2-(Difluoromethyl)cyclopropyl]methanamine;hydrochloride
- [(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanamine;hydrochloride
Uniqueness
[(1R,2R)-2-(Difluoromethyl)cyclobutyl]methanamine;hydrochloride is unique due to its specific difluoromethyl group attached to a cyclobutyl ring, which imparts distinct chemical and biological properties . Compared to similar compounds, it offers enhanced stability, solubility, and binding affinity, making it a valuable tool in various research applications .
Biological Activity
[(1R,2R)-2-(Difluoromethyl)cyclobutyl]methanamine; hydrochloride is a chiral compound characterized by its difluoromethyl group and cyclobutyl structure. This compound has garnered attention in various fields including medicinal chemistry and pharmacology due to its potential biological activities and applications.
- Molecular Formula : C6H12ClF2N
- Molecular Weight : 171.62 g/mol
- IUPAC Name : ((1R,2R)-2-(difluoromethyl)cyclobutyl)methanamine hydrochloride
The biological activity of [(1R,2R)-2-(Difluoromethyl)cyclobutyl]methanamine; hydrochloride is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The difluoromethyl group enhances the compound's binding affinity, potentially influencing various signaling pathways.
Biological Activity
Research indicates that this compound may exhibit several biological activities:
- Antidepressant Effects : Studies have shown that compounds with similar structures can influence serotonin receptors, suggesting potential antidepressant properties.
- Neuroprotective Activity : The interaction with neurotransmitter systems may confer neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.
- Antitumor Activity : Initial screenings suggest that derivatives of this compound may possess antitumor properties, warranting further exploration in cancer research.
Case Studies and Research Findings
Synthesis and Applications
The synthesis of [(1R,2R)-2-(Difluoromethyl)cyclobutyl]methanamine; hydrochloride typically involves:
- Starting Material : Cyclobutyl precursors.
- Reagents : Difluoromethylating agents followed by amination.
- Hydrochloride Formation : Treatment with hydrochloric acid.
This compound serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals.
Comparison with Similar Compounds
[(1R,2R)-2-(Difluoromethyl)cyclobutyl]methanamine; hydrochloride can be compared to other fluorinated compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| [(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanamine; hydrochloride | Trifluoromethyl group instead of difluoromethyl | Potential antipsychotic properties |
| [(1S,2S)-2-(difluoromethyl)cyclobutyl]methanamine; hydrochloride | Same structure but different stereochemistry | Similar biological activities anticipated |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for [(1R,2R)-2-(difluoromethyl)cyclobutyl]methanamine hydrochloride, and how are intermediates purified?
- Methodological Answer : The synthesis typically involves cyclopropane ring formation via [2+2] cycloaddition or dihalocarbene insertion, followed by functionalization of the cyclobutane core. For example, difluoromethyl groups can be introduced using fluorinated reagents (e.g., DAST or Deoxo-Fluor) under anhydrous conditions . Purification often employs flash chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from HCl/ether mixtures to isolate the hydrochloride salt . Intermediate characterization relies on / NMR to confirm regioselectivity and stereochemical integrity .
Q. How is stereochemical purity validated for this compound, particularly its (1R,2R) configuration?
- Methodological Answer : Chiral resolution using RegisPack or Chiralcel columns with polar mobile phases (e.g., hexane/isopropanol) separates enantiomers. The absolute configuration is confirmed via X-ray crystallography of intermediates (e.g., tert-butyl carbamate derivatives) or by comparing optical rotation values with literature data . NMR coupling constants (e.g., ) in cyclopropane/cyclobutane systems also provide stereochemical evidence .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights exist for cyclobutylmethanamine derivatives targeting serotonin receptors or antiviral activity?
- Methodological Answer : Fluorine substitution at the cyclobutane ring (e.g., difluoromethyl) enhances metabolic stability and modulates receptor binding. For serotonin 2C (5-HT) agonists, the (1R,2R) configuration improves selectivity over 5-HT by ~100-fold, as shown in functional assays (calcium flux or cAMP measurement) . Antiviral activity (e.g., against HCV) correlates with cyclopropane/cyclobutane rigidity, where the difluoromethyl group optimizes steric interactions with protease active sites .
Q. How do fluorinated substituents influence pharmacokinetic properties in preclinical models?
- Methodological Answer : Fluorine’s electronegativity reduces basicity of the adjacent amine (p ~8.5 vs. ~10.2 for non-fluorinated analogs), enhancing blood-brain barrier permeability for CNS targets . In rodent studies, -radiolabeled analogs show prolonged half-lives (t >4 hr) due to decreased CYP450 metabolism, quantified via LC-MS/MS .
Methodological & Analytical Questions
Q. Which analytical techniques are critical for assessing purity and stability under storage conditions?
- Methodological Answer :
- Purity : HPLC with UV detection (210–254 nm) using C18 columns (acetonitrile/0.1% TFA gradient) resolves impurities (<0.5% by area). HRMS (ESI+) confirms molecular weight (e.g., CHClFNO requires [M+H] = 201.6) .
- Stability : Accelerated stability studies (40°C/75% RH for 14 days) monitor degradation via NMR (amine oxidation to nitroxides) and LC-MS .
Q. What protocols are recommended for safe handling and disposal of hydrochloride salts with fluorinated groups?
- Methodological Answer :
- Handling : Use nitrile gloves and fume hoods to prevent inhalation (P264/P280 PPE codes). Neutralize spills with sodium bicarbonate before disposal .
- Waste : Incinerate in EPA-approved facilities with halogen scrubbers to minimize HF emissions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
